1-Methyl-2-phenyl-1H-indole-3-carbonitrile is a heterocyclic compound belonging to the indole family, which is significant in both natural products and pharmaceuticals. The structure features a phenyl group at the 1-position, a methyl group at the 2-position, and a carbonitrile group at the 3-position of the indole ring. This unique arrangement contributes to its potential applications in various fields, including organic chemistry and medicinal chemistry .
1-Methyl-2-phenyl-1H-indole-3-carbonitrile is classified as an indole derivative. Indoles are characterized by their bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This classification places it among compounds that exhibit a range of biological activities and chemical reactivity .
The synthesis of 1-Methyl-2-phenyl-1H-indole-3-carbonitrile can be achieved through various methods:
In Fischer indole synthesis, for instance, phenylhydrazine reacts with 2-methyl-3-oxobutanenitrile under acidic conditions, leading to the formation of the desired indole derivative. This method is favored for its high yield and scalability, making it suitable for industrial applications .
The molecular formula of 1-Methyl-2-phenyl-1H-indole-3-carbonitrile is , with a molecular weight of 232.28 g/mol. The structural representation includes:
The compound's InChI Key is PNBWKWPILIFOOM-UHFFFAOYSA-N, and its canonical SMILES representation is CC1=C(C2=CC=CC=C2N1C3=CC=CC=C3)C#N .
1-Methyl-2-phenyl-1H-indole-3-carbonitrile can undergo several chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 1-Methyl-2-phenyl-1H-indole-3-carbonitrile primarily involves its interaction with biological targets:
Data supporting these mechanisms often arise from biological assays that evaluate its efficacy against specific targets in drug development contexts .
The physical properties of 1-Methyl-2-phenyl-1H-indole-3-carbonitrile include:
Property | Value |
---|---|
Molecular Weight | 232.28 g/mol |
Density | Not specified |
Boiling Point | Not specified |
Melting Point | Not specified |
Chemical properties include:
Property | Value |
---|---|
CAS Number | 922184-53-0 |
IUPAC Name | 2-methyl-1-phenylindole-3-carbonitrile |
InChI Key | PNBWKWPILIFOOM-UHFFFAOYSA-N |
These properties influence its stability and reactivity under various conditions .
1-Methyl-2-phenyl-1H-indole-3-carbonitrile has several applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated in drug development for designing molecules that can interact with specific biological targets.
Industry: Utilized in producing dyes, pigments, and other industrial chemicals due to its unique chemical properties .
CAS No.: 116714-47-7
CAS No.: 1981-49-3
CAS No.: 61772-92-7
CAS No.: 19275-47-9
CAS No.:
CAS No.: